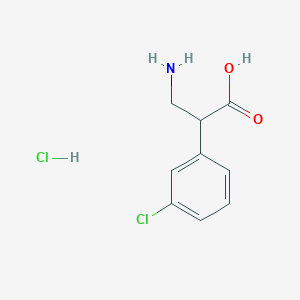

3-Amino-2-(3-chlorophenyl)propanoic acid HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2-(3-chlorophenyl)propanoic acid HCl is a chemical compound with the molecular formula C9H11Cl2NO2 and a molecular weight of 236.09 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in scientific research for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-chlorophenyl)propanoic acid HCl typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chloro-β-nitrostyrene. This intermediate is then reduced to 3-chloro-β-phenylethylamine, which is subsequently converted to the target compound through a series of reactions involving protection and deprotection steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction pathways as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-chlorophenyl)propanoic acid HCl undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-Amino-2-(3-chlorophenyl)propanoic acid HCl has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-chlorophenyl)propanoic acid HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

3-Amino-3-(2-chlorophenyl)propanoic acid: Similar in structure but with the chlorine atom in a different position.

3-(4-Chlorophenyl)propionic acid: Lacks the amino group but has a similar aromatic ring structure.

Uniqueness

3-Amino-2-(3-chlorophenyl)propanoic acid HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride (CAS No. B8179521) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name : 3-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride

- Molecular Formula : C10H12ClN O2

- Molecular Weight : 227.73 g/mol

The biological activity of 3-Amino-2-(3-chlorophenyl)propanoic acid HCl is primarily attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other biologically relevant molecules.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and synaptic plasticity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of similar amino acids have shown significant cytotoxic effects against cancer cell lines.

- Case Study : A derivative exhibited an IC50 value of 11 μM against HeLa cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Antioxidant Properties

The antioxidant capacity of related compounds has been assessed using various assays such as DPPH radical scavenging. Compounds similar to this compound have demonstrated promising antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases.

- Research Findings : Certain derivatives showed superior antioxidant activity compared to their parent structures, indicating that modifications can enhance bioactivity .

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 227.73 g/mol | Varies |

| Anticancer Activity (IC50) | Not specifically reported | 11 μM (HeLa cells) |

| Antioxidant Activity | Potentially high | Varies |

Properties

IUPAC Name |

3-amino-2-(3-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGICNALLAKOKJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.